4-Amino-2-(1,3-benzothiazol-2-yl)-1,1,1-trifluorobutan-2-ol
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Overview
Description
4-Amino-2-(1,3-benzothiazol-2-yl)-1,1,1-trifluorobutan-2-ol is a useful research compound. Its molecular formula is C11H11F3N2OS and its molecular weight is 276.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have shown antimicrobial and antifungal activities , suggesting that their targets could be enzymes or proteins essential for microbial and fungal growth.
Mode of Action
It’s likely that the compound interacts with its targets, possibly inhibiting their function and leading to the death of the microbial or fungal cells .
Biochemical Pathways
Given its potential antimicrobial and antifungal activities, it may interfere with the synthesis of essential components of the microbial or fungal cells, disrupting their growth and proliferation .
Result of Action
Based on its potential antimicrobial and antifungal activities, it may lead to the death of microbial and fungal cells, thereby preventing their growth and proliferation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 4-Amino-2-(1,3-benzothiazol-2-yl)-1,1,1-trifluorobutan-2-ol . .
Properties
IUPAC Name |
4-amino-2-(1,3-benzothiazol-2-yl)-1,1,1-trifluorobutan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2OS/c12-11(13,14)10(17,5-6-15)9-16-7-3-1-2-4-8(7)18-9/h1-4,17H,5-6,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVGXQHEJVFZNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(CCN)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.